2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE
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Overview
Description
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with an ethanesulfonyl group and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The ethanesulfonyl group can form strong interactions with active sites, while the benzodiazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)ethylamine: Similar in having a methoxyphenyl group but lacks the benzodiazole core and ethanesulfonyl group.
(2-methoxyphenoxy)acetic acid: Contains a methoxyphenoxy group but differs in the rest of the structure.
4-Ethyl-2-methylhexane: Structurally different but used for comparison in terms of chemical properties.
Uniqueness
2-(ETHANESULFONYL)-1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzodiazole core, ethanesulfonyl group, and methoxyphenoxyethyl side chain makes it distinct from other compounds and useful in a variety of applications .
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4g/mol |
IUPAC Name |
2-ethylsulfonyl-1-[2-(4-methoxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O4S/c1-3-25(21,22)18-19-16-6-4-5-7-17(16)20(18)12-13-24-15-10-8-14(23-2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
MADRKXQJXCUEBO-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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